2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 3,4-dimethoxybenzoate
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Overview
Description
2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 3,4-dimethoxybenzoate is an organic compound with a complex structure that includes nitrophenoxy and dimethoxybenzoate moieties
Preparation Methods
The synthesis of 2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 3,4-dimethoxybenzoate involves several steps. One common method includes the reaction of 4-nitrophenol with 4-bromophenyl ketone to form 4-(4-nitrophenoxy)phenyl ketone. This intermediate is then reacted with 3,4-dimethoxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 3,4-dimethoxybenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Liquid Crystal Research: It has been studied for its liquid crystalline properties, particularly in the formation and stability of ferroelectric nematic phases.
Electrochemical Studies: It has been used in studies involving the reduction of phenyl benzoates, which is relevant for understanding its electrochemical properties.
Polymerization Applications:
Biosensor Development: Research on similar compounds supports the development of biosensors, where this compound could be used.
Mechanism of Action
The mechanism of action of 2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 3,4-dimethoxybenzoate involves its interaction with molecular targets such as enzymes and receptors. The nitrophenoxy group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The dimethoxybenzoate moiety may also contribute to its binding affinity and specificity for certain molecular targets .
Comparison with Similar Compounds
Similar compounds include:
4-[(4-Nitrophenoxy)carbonyl]phenyl 2,4-dimethoxybenzoate: This compound shares similar structural features and has been studied for its liquid crystalline properties.
2,3’,4’,5’-tetrafluoro[1,1’-biphenyl]-4-yl 2,6-difluoro-4-(5-propyl-1,3-dioxan-2-yl) benzoate: This compound exhibits similar phase behavior and has been used in studies involving liquid crystals.
The uniqueness of 2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 3,4-dimethoxybenzoate lies in its specific combination of functional groups, which confer distinct chemical and physical properties, making it valuable for various research applications.
Properties
Molecular Formula |
C23H19NO8 |
---|---|
Molecular Weight |
437.4 g/mol |
IUPAC Name |
[2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl] 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C23H19NO8/c1-29-21-12-5-16(13-22(21)30-2)23(26)31-14-20(25)15-3-8-18(9-4-15)32-19-10-6-17(7-11-19)24(27)28/h3-13H,14H2,1-2H3 |
InChI Key |
FTJPYYMGNJJPRU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OCC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-])OC |
Origin of Product |
United States |
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